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Centanafadine & Abuse Potential Overview

Centanafadine is a first-in-class investigational drug for ADHD, classified as a norepinephrine, dopamine,

and serotonin reuptake inhibitor (NDSRI) [1]. Its abuse potential is a critical area of investigation because it

could offer a non-scheduled alternative to current stimulant therapies, which are Schedule II controlled

substances in the U.S. due to their high abuse potential [2].

Preclinical data and an exploratory human abuse liability study using an immediate-release formulation

suggested that Centanafadine's abuse potential might be lower than that of commonly prescribed stimulants

[3]. The completion of a dedicated Human Abuse Liability (HAL) study for Centanafadine in adults with

ADHD was announced in a press release [4]. This study was designed to evaluate the abuse potential of two

Centanafadine doses against Schedule II comparators, including d-amphetamine and lisdexamfetamine, in

qualified recreational stimulant users [4]. Despite the study's completion, the specific design details and

results have not been published in the available sources.

Clinical Safety and Efficacy Profile

Although the specific HAL study results are not available, data from Phase 2 and Phase 3 clinical trials

provide relevant context on the drug's general safety and tolerability, which indirectly informs its safety
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profile. The table below summarizes the treatment-emergent adverse events (TEAEs) reported across these

trials.

Trial
Phase/Duration

Population Dosage
Common TEAEs (>2% &
>Placebo)

Serious TEAEs / Abuse-
Related AEs

| Phase 3 (6-week) [3] | Adults with ADHD | 200 mg/day & 400 mg/day | - Decreased appetite

Nausea

Rash
Fatigue

Upper abdominal pain
Somnolence | "Incidences of serious TEAEs and abuse potential–related AEs were low." | | Phase 3
(52-week) [2] | Adults with ADHD | 400 mg/day | - Insomnia (8.0%)
Nausea (7.7%)

Diarrhea (7.0%)
Headache (7.0%) | Serious AEs: 1.8% of participants. None were assessed as related to

Centanafadine by investigators. | | Phase 3 (6-week) [1] | Children & Adolescents with ADHD |
Weight-based low & high dose | - Decreased appetite

Nausea
Rash

Fatigue
Upper abdominal pain

Somnolence | Consistent with the wider clinical development program; overall safety and tolerability
results were favorable. |

A dedicated Thorough QT (TQT) study also investigated Centanafadine's effect on cardiac repolarization—

a key safety consideration. The study found that even at a supratherapeutic dose of 800 mg, the drug had no

clinically meaningful effect on the QTc interval, indicating a low risk for drug-induced arrhythmia [5].

Protocol Framework for a Human Abuse Liability Study

For researchers designing a HAL study for an NDSRI like Centanafadine, the general framework involves

key methodological components, even though the specific protocol for Centanafadine is not public. The

workflow outlines the core design elements:
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HAL Study Protocol Framework

Population Definition Study Design Interventions & Comparators Primary Endpoints

Recreational stimulant users
Non-treatment-seeking adults

Randomized, double-blind
Placebo- and active-controlled

Crossover design

Test Drug (2 doses)
Placebo

Active Comparators
(Schedule II stimulants)

Drug Liking
(Visual Analog Scale)
Overall Drug Liking

Take Drug Again

Click to download full resolution via product page

The standard methodology includes [4]:

Population: The study enrolls qualified recreational stimulant users, who are non-treatment-seeking

adults with a history of recreational use of central nervous system stimulants. This population can
reliably distinguish between drugs with known abuse potential and placebo.

Design: A randomized, double-blind, placebo- and active-controlled study is the gold standard. A
crossover design, where each participant receives all treatments in a randomized sequence, is often

employed to reduce variability and increase statistical power.
Interventions/Comparators: The study typically includes at least two doses of the test drug

(Centanafadine), a placebo, and one or more Schedule II active comparators (such as d-
amphetamine or lisdexamfetamine).

Primary Endpoints: The key outcomes are subjective measures collected using Visual Analog
Scales (VAS), which typically include "Drug Liking," "Overall Drug Liking," and "Take Drug Again."

Key Considerations for Researchers

For scientists in this field, the case of Centanafadine highlights several important points:

NDSRI Mechanism: As a triple reuptake inhibitor, Centanafadine represents a novel pharmacologic
class for ADHD. Understanding its abuse liability is crucial as the combined neurotransmitter activity

does not have a direct precedent in approved ADHD therapies [3] [1].
Regulatory Context: The FDA encourages the development of non-controlled alternative treatments

for ADHD, making the outcome of HAL studies a pivotal factor in a drug's regulatory pathway and
labeling [2].
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Indirect Evidence: In the absence of published HAL results, the overall low rate of abuse-related

adverse events in general clinical trials and the completion of a formal HAL study are positive, though
not conclusive, indicators [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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